molecular formula C11H9Cl2NO5 B8359965 Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate

Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate

Cat. No. B8359965
M. Wt: 306.10 g/mol
InChI Key: WQKSDNNSQJXXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06903117B2

Procedure details

To a suspension of potassium (49.2 g, 1.26 mol) in anhydrous diethyl ether (500 ml), a solution of absolute EtOH (319 ml) and anhydrous diethyl ether (260 ml) was added dropwise under nitrogen during a period of four hours. The resulting solution was diluted with anhydrous diethyl ether (1200 mL) and then diethyl oxalate (171 ml, 1.26 mol) was added dropwise in about 30 minutes. To the resulting yellow mixture, a solution of 2-nitro-4,5-dichlorotoluene (260 g, 1.26 mmol), prepared as described by Cohen and Dakin in J. Chem. Soc., 79, 1133, in anhydrous diethyl ether (450 ml) was added dropwise in one hour at RT. Stirring was continued for additional three hours and the dark-brown mixture was settled at RT for two days. The potassium salt was collected by suction and dried to give a dark-brown powder. This was suspended in a mixture of water (400 ml) and ethyl acetate (400 ml), then acidified with 10% HCl. The organic phase was washed with brine, aqueous sat. NaHCO3 and again brine, then it was dried with MgSO4. Evaporation produced 239 g of title compound (781 mmol, yield 62.0%) as a light brown solid that was used as such for the next step, m.p.=92-94° C.
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
319 mL
Type
solvent
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
171 mL
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1200 mL
Type
solvent
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Eight
Quantity
400 mL
Type
solvent
Reaction Step Eight
Yield
62%

Identifiers

REACTION_CXSMILES
[K].[C:2]([O:9][CH2:10][CH3:11])(=[O:8])[C:3]([O:5]CC)=O.[N+:12]([C:15]1[CH:20]=[C:19]([Cl:21])[C:18]([Cl:22])=[CH:17][C:16]=1[CH3:23])([O-:14])=[O:13].Cl>C(OCC)C.O.C(OCC)(=O)C.CCO>[O:5]=[C:3]([CH2:23][C:16]1[CH:17]=[C:18]([Cl:22])[C:19]([Cl:21])=[CH:20][C:15]=1[N+:12]([O-:14])=[O:13])[C:2]([O:9][CH2:10][CH3:11])=[O:8] |^1:0|

Inputs

Step One
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
319 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
49.2 g
Type
reactant
Smiles
[K]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
171 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Four
Name
Quantity
260 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=C1)Cl)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)OCC
Step Seven
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the dark-brown mixture was settled at RT for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The potassium salt was collected by suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a dark-brown powder
WASH
Type
WASH
Details
The organic phase was washed with brine, aqueous sat. NaHCO3 and again brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=C(C(=O)OCC)CC1=C(C=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 781 mmol
AMOUNT: MASS 239 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61984.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.